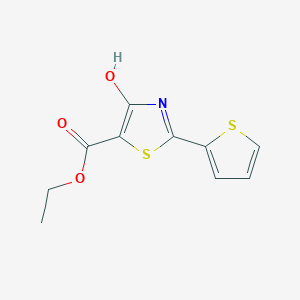

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate

Descripción

Historical Context and Discovery

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate (CAS No. 924869-00-1) is a heterocyclic compound first reported in the early 21st century as part of advancements in thiazole chemistry. Its synthesis and characterization gained prominence due to the growing interest in thienylthiazole derivatives for pharmaceutical and materials science applications. While the exact date of its discovery remains unspecified in literature, its inclusion in chemical databases such as PubChem and ChemicalBook by 2023 underscores its relevance in modern synthetic organic chemistry. The compound’s structural complexity—featuring a thiazole core, a hydroxyl group, and a thienyl substituent—reflects the broader trend of designing multifunctional heterocycles for targeted applications.

Classification within Heterocyclic Chemistry

This compound belongs to the class of 1,3-thiazoles , characterized by a five-membered ring containing one nitrogen and one sulfur atom. Its classification is further refined by the presence of:

- A thienyl group (2-thienyl) at the 2-position, introducing aromaticity and electronic delocalization from the fused thiophene ring.

- A hydroxyl group at the 4-position, enhancing hydrogen-bonding capabilities.

- An ester moiety (ethoxycarbonyl) at the 5-position, contributing to solubility and reactivity.

The integration of these functional groups places the compound within the subclass of arylthiazoles , which are renowned for their diverse chemical behavior and biological activity. Table 1 summarizes its key structural features.

Table 1: Structural Features of Ethyl 4-Hydroxy-2-(2-Thienyl)-1,3-Thiazole-5-Carboxylate

| Position | Functional Group | Role in Reactivity |

|---|---|---|

| 2 | 2-Thienyl | Aromaticity, π-electron donor |

| 4 | Hydroxyl (-OH) | Hydrogen bonding, acidity |

| 5 | Ethoxycarbonyl | Electrophilic reactivity, solubility |

Significance in Chemical Research

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate serves as a versatile intermediate in organic synthesis. Its significance arises from:

- Pharmaceutical Potential : Thienylthiazole derivatives exhibit anticancer, antimicrobial, and kinase-inhibiting properties. For instance, analogs of this compound have shown inhibitory activity against EGFR and VEGFR-2 kinases, making them candidates for targeted cancer therapies.

- Material Science Applications : The thienyl group’s electron-rich nature enables applications in optoelectronic materials. Derivatives demonstrate solvatochromic shifts in fluorescence, useful in sensor technologies.

- Synthetic Flexibility : The hydroxyl and ester groups allow for derivatization via ester hydrolysis, alkylation, or coupling reactions, enabling the creation of libraries of bioactive molecules.

Overview of Thienylthiazole Derivatives

Thienylthiazole derivatives are a subclass of heterocycles where a thiophene ring is fused or appended to a thiazole core. Key derivatives include:

- 2-(2-Thienyl)thiazole-4-carboxylic acid (CAS 24044-07-3): Lacks the ester and hydroxyl groups but shares the thienyl-thiazole backbone, used in coordination chemistry.

- Ethyl 2-tert-butyl-4-hydroxy-1,3-thiazole-5-carboxylate (CAS 136498912): Features a bulky tert-butyl group, altering steric and electronic properties.

- 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole (CAS 54679-16-2): A halogenated derivative used in cross-coupling reactions.

Table 2: Comparative Analysis of Thienylthiazole Derivatives

| Compound | Key Features | Applications |

|---|---|---|

| Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate | Hydroxyl, ester, thienyl groups | Drug intermediates, sensors |

| 2-(2-Thienyl)thiazole-4-carboxylic acid | Carboxylic acid functionality | Metal-organic frameworks |

| 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole | Chloromethyl group | Suzuki-Miyaura coupling |

Propiedades

IUPAC Name |

ethyl 4-hydroxy-2-thiophen-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S2/c1-2-14-10(13)7-8(12)11-9(16-7)6-4-3-5-15-6/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRXOHCXRAOUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654634 | |

| Record name | 5-[Ethoxy(hydroxy)methylidene]-2-(thiophen-2-yl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-00-1 | |

| Record name | 5-[Ethoxy(hydroxy)methylidene]-2-(thiophen-2-yl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives under basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate has shown promise in medicinal chemistry. Its derivatives are investigated for their potential as:

- Antimicrobial Agents : Studies indicate that thiazole derivatives exhibit significant antimicrobial activity against various bacteria and fungi. The presence of the thienyl group enhances this activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Compounds : Research has demonstrated that thiazole derivatives can inhibit inflammatory pathways. Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate may serve as a scaffold for synthesizing anti-inflammatory agents .

- Anticancer Drugs : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its ability to interact with specific cellular targets makes it a subject of interest in cancer research .

Agrochemical Applications

The compound has potential uses in agriculture as a pesticide or herbicide:

- Fungicides : Due to its antimicrobial properties, ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate can be formulated into fungicides to protect crops from fungal infections .

- Plant Growth Regulators : Research is ongoing to evaluate its efficacy in enhancing plant growth and resistance to environmental stressors. The thiazole ring is known for its role in plant defense mechanisms .

Material Science Applications

In materials science, ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate is being explored for:

- Polymer Chemistry : Its unique structure allows it to be incorporated into polymers to enhance thermal stability and mechanical properties. The thiazole moiety can act as a cross-linking agent in polymer formulations .

- Dyes and Pigments : The compound's chromophoric properties make it suitable for applications in dye chemistry. It can be used to synthesize colorants for textiles and coatings .

Case Studies

Mecanismo De Acción

The mechanism by which Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Structural Variations and Functional Group Impact

- Position 2 Substituents :

- Position 4 Substituents :

- Ester vs.

Actividad Biológica

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate possesses a unique structure characterized by the presence of both thiazole and thiophene rings. Its molecular formula is with a molecular weight of 255.32 g/mol. The melting point of this compound ranges from 128°C to 130°C .

Antimicrobial and Antifungal Activity

Research indicates that Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial and antifungal properties. It has been investigated for its potential against various pathogens, including Candida species.

Case Study: Antifungal Activity Against Candida

A study highlighted the compound's efficacy against Candida albicans, with minimum inhibitory concentration (MIC) values showing promising results. The compound demonstrated an MIC of 7.81 µg/mL, comparable to established antifungal agents . Structure-activity relationship (SAR) analysis suggested that modifications in the substituents could enhance its antifungal activity.

| Compound | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate | 7.81 | 15.62 |

| Reference Drug | 7.81 | 15.62 |

Anticancer Properties

The compound also shows potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The mechanism of action appears to involve apoptosis induction through modulation of histone deacetylase (HDAC) activity .

Case Study: Cytotoxic Activity

In a comparative study involving several thiazole derivatives, Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate exhibited notable cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 10.03 |

| HepG2 | 11.29 |

| HT-29 | 12.45 |

The presence of electron-withdrawing groups was correlated with increased cytotoxic activity, suggesting a potential pathway for enhancing the compound's efficacy .

The biological activity of Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate is attributed to its ability to interact with specific molecular targets within cells. The thiazole ring facilitates interactions through hydrogen bonding and π-π stacking with biological macromolecules, influencing various cellular pathways involved in disease progression .

Summary of Biological Activities

Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate demonstrates a range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Antifungal : Significant activity against Candida species.

- Anticancer : Induces apoptosis in cancer cell lines.

- Anti-inflammatory : Explored for potential therapeutic applications in inflammation-related conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions with heterocyclic coupling agents. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. Substituents like the 2-thienyl group are introduced using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Reaction conditions (e.g., PEG-400 as a solvent, Bleaching Earth Clay catalyst at 70–80°C) optimize yield and purity . Post-synthesis purification often employs column chromatography or recrystallization in ethanol .

Q. How can the purity and identity of this compound be validated experimentally?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>98% by area normalization).

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, O–H stretch at ~3200 cm⁻¹ for the hydroxy group) .

- NMR : Confirm molecular structure (e.g., thienyl protons at δ 7.2–7.5 ppm, ethyl ester protons at δ 1.3–4.3 ppm) .

- Elemental Analysis : Match calculated and experimental C, H, N, S content to verify stoichiometry .

Q. What experimental conditions are optimal for growing single crystals of this compound?

- Methodological Answer : Slow evaporation of ethanol or methanol solutions at room temperature yields high-quality crystals suitable for X-ray diffraction. Ensure saturation by gradual solvent removal. Crystal structure determination using SHELX software (e.g., SHELXL-97 for refinement) provides bond lengths, angles, and dihedral angles with R-factors < 0.06 .

Advanced Research Questions

Q. How do conformational variations in Ethyl 4-hydroxy-2-(2-thienyl)-1,3-thiazole-5-carboxylate impact its solid-state packing and reactivity?

- Methodological Answer : X-ray crystallography reveals dihedral angles between the thiazole core and substituents (e.g., 72.14° for thienyl vs. 3.03° for nitrobenzene groups in related analogs), influencing intermolecular interactions like C–H⋯O hydrogen bonding. These angles correlate with solubility and melting points . Computational modeling (DFT or MD simulations) can predict preferred conformations and lattice energies .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies may arise from polymorphic forms or measurement conditions. For example:

- Solubility : Use standardized shake-flask methods at 25°C (e.g., 0.97 g/L in water vs. higher solubility in DMSO) .

- Melting Point : Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 40°C observed vs. predicted 45–50°C due to impurities) . Cross-validate data using multiple batches and purity checks.

Q. How can computational methods predict the bioactivity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., VEGF or ACE enzymes). Use QSAR models to correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with observed bioactivity. Validate predictions with in vitro assays (e.g., ELISA for VEGF inhibition) .

Q. What are the challenges in refining high-resolution crystal structures of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.